

Spectroscopic Analysis of Hexyl Propionate: A Technical Guide

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Compound of Interest

Compound Name: *Hexyl propionate*

Cat. No.: *B1199626*

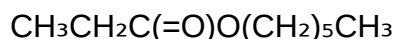
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This technical guide provides a comprehensive overview of the key spectroscopic data for **hexyl propionate** (C₉H₁₈O₂), a common fragrance and flavor ester. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering a foundational dataset for identification, characterization, and quality control purposes.

Chemical Structure

Hexyl propionate, also known as hexyl propanoate, consists of a hexyl ester of propanoic acid. The structure is depicted below:



Spectroscopic Data Summary

The empirical data gathered from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry are summarized in the tables below. These datasets are crucial for the structural elucidation and verification of **hexyl propionate**.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum of **hexyl propionate** provides distinct signals corresponding to the chemically non-equivalent protons in the molecule. The assignments are based on their

chemical environment, multiplicity, and integration.

Assignment (Proton)	Chemical Shift (δ) [ppm]	Multiplicity	Coupling Constant (J) [Hz]	Integration
H-a (-O-CH ₂ - (CH ₂) ₄ CH ₃)	~4.07	Triplet (t)	~6.7	2H
H-b (-CO- CH ₂ CH ₃)	~2.32	Quartet (q)	~7.6	2H
H-c (-O-CH ₂ - CH ₂ -(CH ₂) ₃ CH ₃)	~1.62	Quintet (p)	~7.0	2H
H-d, e, f (-O- (CH ₂) ₂ -(CH ₂) ₃ - CH ₃)	~1.30	Multiplet (m)	-	6H
H-g (-CO- CH ₂ CH ₃)	~1.15	Triplet (t)	~7.6	3H
H-h (-(CH ₂) ₅ CH ₃)	~0.90	Triplet (t)	~7.0	3H

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum reveals nine distinct carbon signals, corresponding to each carbon atom in the **hexyl propionate** molecule.

Assignment (Carbon)	Chemical Shift (δ) [ppm]
C-1 (-C=O)	~174.6
C-2 (-O-CH ₂ -(CH ₂) ₄ CH ₃)	~64.4
C-3 (-CO-CH ₂ CH ₃)	~31.7
C-4 (-O-CH ₂ -CH ₂ -(CH ₂) ₃ CH ₃)	~28.6
C-5 (-O-(CH ₂) ₃ -CH ₂ CH ₂ CH ₃)	~25.6
C-6 (-O-(CH ₂) ₂ -CH ₂ (CH ₂) ₂ CH ₃)	~22.5
C-7 (-CO-CH ₂ CH ₃)	~14.1
C-8 (-CH ₂) ₅ CH ₃)	~9.2

Infrared (IR) Spectroscopy

The IR spectrum of **hexyl propionate** is characterized by strong absorptions corresponding to its ester functional group and alkyl chains.

Vibrational Mode	Wave Number (cm ⁻¹)	Intensity
C-H Stretch (Alkyl)	2850 - 3000	Strong
C=O Stretch (Ester)	~1740	Strong
C-O Stretch (Ester)	1100 - 1300	Strong

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) of **hexyl propionate** results in a characteristic fragmentation pattern. The major fragments are tabulated below.

Mass-to-Charge Ratio (m/z)	Relative Intensity (%)	Proposed Fragment Ion
57	100	$[\text{CH}_3\text{CH}_2\text{CO}]^+$
84	~24	$[\text{CH}_2=\text{CH}(\text{OH})\text{OC}_4\text{H}_9]^+$ (McLafferty Rearrangement)
75	~40	$[\text{CH}_3\text{CH}_2\text{C}(\text{OH})_2]^+$
56	~45	$[\text{C}_4\text{H}_8]^+$
43	~40	$[\text{C}_3\text{H}_7]^+$
29	~55	$[\text{CH}_3\text{CH}_2]^+$

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below. These protocols are intended as a guide and may be adapted based on the specific instrumentation available.

NMR Spectroscopy Protocol (^1H and ^{13}C)

- Sample Preparation:
 - Accurately weigh 5-10 mg of **hexyl propionate** for ^1H NMR (or 20-50 mg for ^{13}C NMR) into a clean, dry vial.
 - Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl_3) to the vial.
 - Gently swirl the vial to ensure the sample is fully dissolved.
 - Using a Pasteur pipette, transfer the solution into a 5 mm NMR tube. The final solution height should be approximately 4-5 cm.
- Instrument Setup and Data Acquisition:
 - Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.
 - Lock the spectrometer on the deuterium signal of the CDCl_3 .

- Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical lock signal.
- For ^1H NMR, acquire the spectrum using a standard single-pulse sequence. Typically, 8 to 16 scans are sufficient.
- For ^{13}C NMR, acquire the spectrum using a proton-decoupled pulse sequence. A greater number of scans (e.g., 128 or more) will be necessary to achieve a good signal-to-noise ratio due to the low natural abundance of ^{13}C .
- Set the spectral width and acquisition time to ensure proper resolution and coverage of all expected signals.
- Data Processing:
 - Apply Fourier transformation to the acquired Free Induction Decay (FID).
 - Phase the spectrum to ensure all peaks are in the positive absorptive mode.
 - Perform baseline correction to obtain a flat baseline.
 - Calibrate the chemical shift scale by setting the residual CHCl_3 signal to 7.26 ppm for ^1H NMR or the CDCl_3 signal to 77.16 ppm for ^{13}C NMR.
 - Integrate the peaks in the ^1H NMR spectrum to determine the relative proton ratios.

IR Spectroscopy Protocol (Neat Liquid Film)

- Sample Preparation:
 - Ensure the salt plates (e.g., NaCl or KBr) are clean, dry, and free of scratches. Clean with dry acetone if necessary.
 - Place one drop of neat **hexyl propionate** onto the center of one salt plate.
 - Carefully place the second salt plate on top, spreading the liquid into a thin, uniform film between the plates.

- Instrument Setup and Data Acquisition:
 - Place the "sandwich" of salt plates into the sample holder of the FT-IR spectrometer.
 - Acquire a background spectrum of the empty sample compartment.
 - Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio over a range of 4000-400 cm^{-1} .
- Data Processing:
 - The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final transmittance or absorbance spectrum.
 - Label the significant peaks corresponding to the key functional group vibrations.

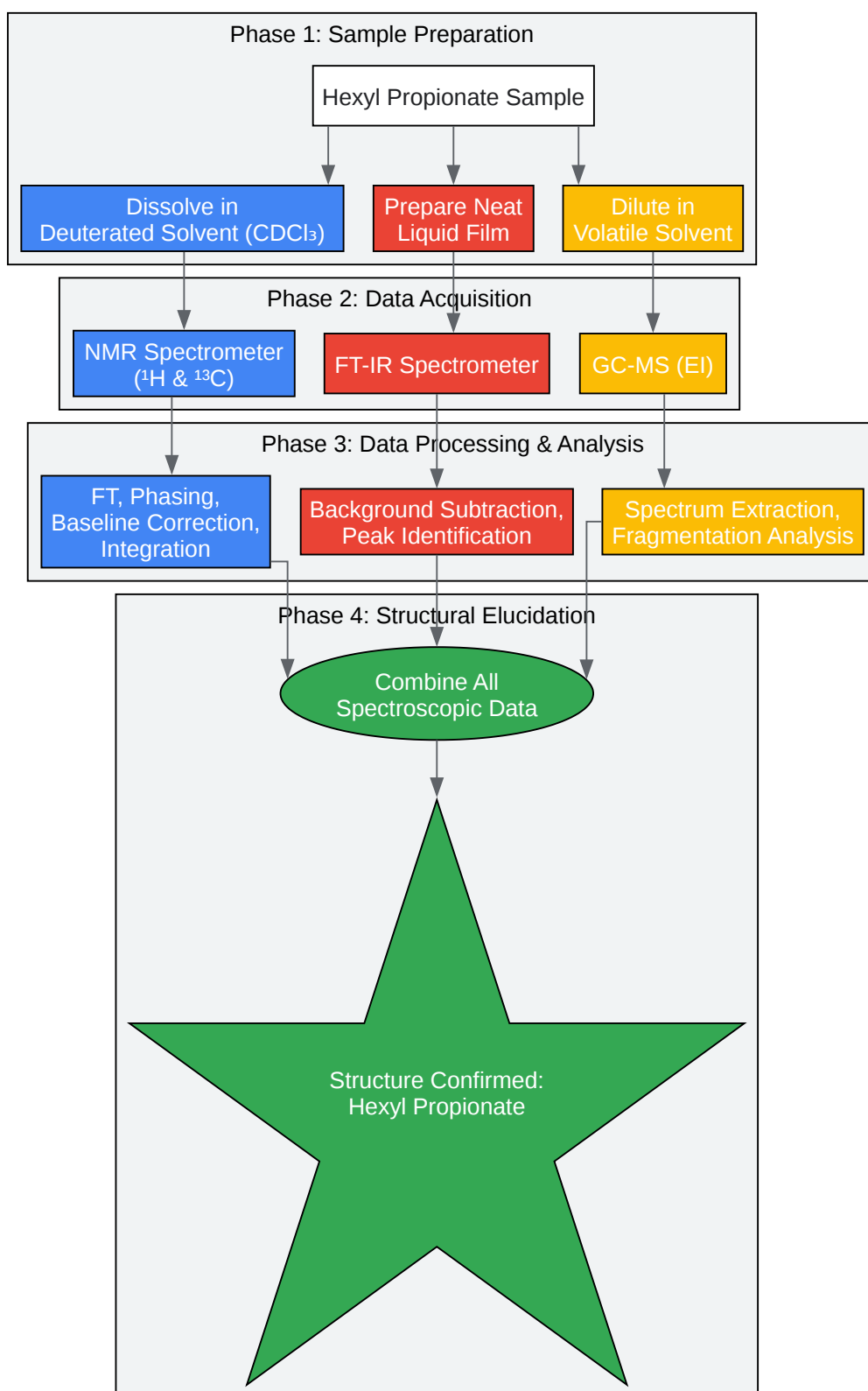
Mass Spectrometry Protocol (GC-MS with EI)

- Sample Preparation:
 - Prepare a dilute solution of **hexyl propionate** (~1 mg/mL) in a volatile organic solvent such as dichloromethane or hexane.
 - Transfer the solution to a 2 mL autosampler vial.
- Instrument Setup and Data Acquisition:
 - Use a Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an Electron Ionization (EI) source.
 - Set the GC parameters (e.g., injector temperature, oven temperature program, column type) to achieve good separation of the analyte from the solvent and any impurities. A typical starting oven temperature could be 50°C, ramped to 250°C.
 - Set the MS parameters. For EI, the standard electron energy is 70 eV. Set the mass analyzer to scan a range appropriate for the expected fragments (e.g., m/z 20-200).
 - Inject a small volume (e.g., 1 μL) of the sample solution into the GC inlet.

- Data Processing:
 - Identify the GC peak corresponding to **hexyl propionate** based on its retention time.
 - Extract the mass spectrum associated with this GC peak.
 - Analyze the fragmentation pattern, identifying the molecular ion (if present) and the major fragment ions.
 - Compare the obtained spectrum with a reference library spectrum for confirmation.

Logical Workflow Visualization

The following diagram illustrates the logical workflow for the spectroscopic analysis of a chemical compound like **hexyl propionate**, from sample handling to final structural confirmation.



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Caption: Logical workflow for the spectroscopic analysis of **hexyl propionate**.

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Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com